Methanesulfonamide

Catalog No.
S578874
CAS No.
3144-09-0
M.F
CH5NO2S
M. Wt
95.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonamide

CAS Number

3144-09-0

Product Name

Methanesulfonamide

IUPAC Name

methanesulfonamide

Molecular Formula

CH5NO2S

Molecular Weight

95.12 g/mol

InChI

InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4)

InChI Key

HNQIVZYLYMDVSB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N

Synonyms

Mesylamide; Methanesulfonic Amide; Methanesulphonamide; Methylsulfonamide; NSC 191039; NSC 271

Canonical SMILES

CS(=O)(=O)N

Methanesulfonamide, with the chemical formula CH3S O 2NH2\text{CH}_3\text{S O }_2\text{NH}_2, is a sulfonamide compound characterized by the presence of a sulfonyl group (S O 2\text{S O }_2) attached to an amine group. This compound is a colorless solid at room temperature, with a melting point of approximately 363 K and a boiling point of around 453 K. Methanesulfonamide has garnered attention due to its potential applications in pharmaceuticals and its unique chemical properties, including its reactivity with hydroxyl radicals in atmospheric chemistry .

, particularly involving hydroxyl radicals. The reaction between methanesulfonamide and hydroxyl radicals leads to the formation of N-centered radicals, which can further react with atmospheric oxygen to produce several downstream products, including sulfur dioxide, carbon monoxide, and nitric acid . The primary reaction pathway involves hydrogen abstraction from the amine group, resulting in the formation of a radical intermediate .

Key Reaction:

  • Reaction with Hydroxyl Radical:
    CH3S O 2NH2+OHCH3S O 2NH+H2O\text{CH}_3\text{S O }_2\text{NH}_2+\cdot \text{OH}\rightarrow \text{CH}_3\text{S O }_2\text{N}\cdot \text{H}+\text{H}_2\text{O}

Methanesulfonamide derivatives have been studied for their biological activity, particularly as anti-inflammatory agents. They exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The derivatives are designed to minimize gastric side effects while maintaining efficacy against inflammation .

Several methods have been developed for synthesizing methanesulfonamide:

  • Direct Sulfonation:
    • Methanesulfonamide can be synthesized by sulfonating amines using methanesulfonyl chloride.
  • Reactions with Thionyl Chloride:
    • It can react with thionyl chloride to form various derivatives useful in pharmaceutical applications .
  • Alternative Synthetic Routes:
    • Other methods include reacting methanol with sulfur trioxide followed by amination.

Methanesulfonamide has diverse applications across several fields:

  • Pharmaceuticals: Used as a precursor for developing anti-inflammatory drugs.
  • Chemical Synthesis: Serves as a reagent in organic synthesis due to its sulfonamide group.
  • Agricultural Chemicals: Potential use in agrochemicals due to its reactivity.

Studies on the interactions of methanesulfonamide focus on its atmospheric chemistry and biological interactions. In atmospheric studies, methanesulfonamide's reaction with hydroxyl radicals plays a significant role in understanding its degradation pathways and environmental impact . In biological contexts, its interaction with cyclooxygenase enzymes highlights its potential therapeutic benefits .

Methanesulfonamide shares structural similarities with several other compounds, particularly sulfonamides. Here are some similar compounds:

Compound NameChemical FormulaKey Features
SulfanilamideC6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}Antibacterial properties; first sulfonamide drug
AcetazolamideC4H6N2O3S\text{C}_4\text{H}_6\text{N}_2\text{O}_3\text{S}Carbonic anhydrase inhibitor; diuretic agent
Benzene sulfonamideC6H7NO2S\text{C}_6\text{H}_7\text{N}\text{O}_2\text{S}Used in dyes and as a reagent in organic synthesis

Uniqueness of Methanesulfonamide

Methanesulfonamide is unique due to its specific reactivity patterns, particularly its interaction with hydroxyl radicals leading to distinct radical species not typically observed in other sulfonamides. This property makes it significant for studies related to atmospheric chemistry and environmental impact assessments .

Of Methanesulfonamide

PropertyValue
CAS Number3144-09-0
Molecular FormulaCH₅NO₂S
Molecular Weight95.12 g/mol
Melting Point85-89 °C
Boiling Point208.2±23.0 °C (Predicted)
Density1.229 (estimate)
Refractive Index1.5130 (estimate)
pKa10.87±0.60 (Predicted)
Physical StateCrystals, Powder or Flakes
ColorWhite to yellow
InChIKeyHNQIVZYLYMDVSB-UHFFFAOYSA-N

The compound exhibits moderate solubility characteristics, being slightly soluble in dimethyl sulfoxide (DMSO) and methanol. For optimal stability, methanesulfonamide should be stored in a dark place, sealed in dry conditions at room temperature. These properties influence both laboratory-scale preparations and industrial manufacturing processes.

XLogP3

-1.1

UNII

98YB2P6NHR

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3144-09-0

General Manufacturing Information

Methanesulfonamide: ACTIVE

Dates

Modify: 2023-08-15

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